oxonol VI

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Oxonol VI involves the condensation of 3-propyl-5-oxoisoxazole-4-carbaldehyde with a suitable methine bridge precursor. The reaction typically requires a base catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired pentamethine oxonol structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and reproducibility in the production process .

化学反応の分析

Types of Reactions: Oxonol VI primarily undergoes photochemical reactions due to its fluorescent properties. It can also participate in redox reactions, where it acts as an electron donor or acceptor depending on the reaction conditions .

Common Reagents and Conditions:

Photochemical Reactions: These reactions typically involve the use of light sources with specific wavelengths to excite the this compound molecules.

Redox Reactions: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products: The major products of these reactions depend on the specific reaction conditions and reagents used. In photochemical reactions, the products are often excited-state species that emit fluorescence. In redox reactions, the products can include reduced or oxidized forms of this compound .

科学的研究の応用

Key Applications

-

Membrane Potential Measurement

- Mechanism : Oxonol VI accumulates within the membrane's inner aqueous space when there is an inside-positive membrane potential, leading to increased fluorescence. This change can be calibrated against known voltage changes, allowing for precise measurements of membrane potential.

- Studies : Research has demonstrated its effectiveness in monitoring the activity of the (Na+ + K+)-ATPase in reconstituted vesicles, providing insights into ion transport mechanisms .

-

Plant Physiology

- Application : In plant studies, this compound has been utilized to investigate passive nitrate transport through isolated root plasma membranes. The dye's fluorescence was used to analyze the membrane potential generated during ion transport processes .

- Findings : The results indicated that this compound could effectively serve as an optical indicator for studying nutrient uptake and transport mechanisms in plants.

-

Cellular Biology

- Usage : this compound has been employed to study the transmembrane electrical potential in human red blood cells and other cellular systems. Its interaction with valinomycin and other agents allows researchers to probe the dynamics of cellular ion homeostasis and membrane integrity .

- Results : The dye's response patterns have helped elucidate the mechanisms behind hyperpolarization and depolarization events within cells.

-

Synthetic Biology

- Potential : Recent studies suggest that this compound may play a role in constructing synthetic biological systems and protocells due to its ability to indicate membrane potentials effectively .

- Implications : This application opens avenues for developing new biotechnological tools and systems that mimic natural cellular functions.

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Membrane Potential | Measurement in various biological membranes | Effective for detecting changes associated with ion transport |

| Plant Physiology | Study of nitrate transport in plant roots | Validated as an optical indicator for nutrient uptake |

| Cellular Biology | Analysis of red blood cell membrane dynamics | Insights into ion homeostasis and cell signaling |

| Synthetic Biology | Development of synthetic biological systems | Potential for creating protocells |

Case Studies

- Electrophysiological Analysis in Plants

- Human Red Blood Cells

-

Synthetic Protocells

- In a pioneering study, researchers explored using this compound within synthetic protocells to monitor their functional viability. The dye's fluorescence response provided critical data on the membrane integrity and potential of these engineered systems, suggesting its applicability in future synthetic biology endeavors .

作用機序

Oxonol VI is part of a family of oxonol dyes, which includes compounds like Oxonol V and Bis(1,3-dibutylbarbituric acid) trimethine oxonol. Compared to these similar compounds, this compound has a faster response time and higher sensitivity to changes in membrane potential . This makes it particularly useful for applications requiring rapid and accurate detection of membrane potential changes .

類似化合物との比較

- Oxonol V

- Bis(1,3-dibutylbarbituric acid) trimethine oxonol

- DISBAC2 (3)

- 3,3′-Dihexyloxacarbocyanine iodide

Oxonol VI stands out due to its unique combination of sensitivity, response time, and versatility in various scientific applications.

生物活性

Oxonol VI is a synthetic dye widely used in biological research, particularly for studying membrane potential and ion transport across biological membranes. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a member of the oxonol family of fluorescent dyes, which are characterized by their ability to respond to changes in membrane potential. The dye exhibits fluorescence properties that allow it to serve as a probe for monitoring electrical activity in cells. Its spectral characteristics include an excitation wavelength of approximately 614 nm and an emission wavelength of about 646 nm, making it suitable for various fluorescence microscopy applications .

The primary mechanism by which this compound operates involves its interaction with the lipid bilayer of cell membranes. When the membrane potential changes, the distribution of this compound across the membrane shifts, leading to variations in fluorescence intensity. Specifically, this compound displays a significant red-shift in its absorbance spectrum when the membrane becomes positively charged inside . This property makes it an effective tool for assessing membrane potential and studying ion transport processes.

Applications in Biological Research

1. Ion Transport Studies

this compound has been extensively used to investigate ion transport mechanisms in plant root membranes. Research demonstrated that it could effectively measure passive nitrate (NO3-) transport across isolated plant root plasma membranes . The dye's ability to report on changes in membrane potential provides insights into how ions are transported and regulated within plant systems.

2. Membrane Potential Measurements

The dye is also employed to measure membrane potentials in various cell types, including liposomes and mammalian cells. In studies involving liposomes, this compound fluorescence was shown to respond dynamically to changes in internal membrane charge, confirming its utility as a reliable indicator of membrane potential .

3. Drug Discovery and Development

Recent studies have explored the potential of this compound in drug discovery contexts, particularly for identifying novel drug indications based on cellular responses to various compounds. By integrating this compound with high-throughput screening methods, researchers can assess how drugs influence membrane potential and cellular ion dynamics .

Case Study 1: Nitrate Transport in Plants

A study focused on the passive transport of nitrate using isolated root plasma membranes demonstrated that this compound could accurately reflect changes in membrane potential during nitrate uptake. The results indicated that the dye's fluorescence intensity correlated strongly with nitrate concentration gradients across the membrane, providing valuable data on nutrient uptake mechanisms in plants .

Case Study 2: Membrane Potential in Liposomes

In a controlled experiment with liposomes, researchers utilized this compound to measure changes in membrane potential induced by various ionic conditions. The findings revealed that alterations in external ion concentrations significantly affected the fluorescence response of this compound, thus validating its application as a tool for studying membrane dynamics under different physiological conditions .

Research Findings Summary

特性

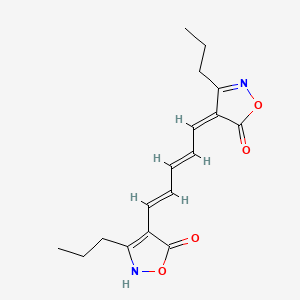

IUPAC Name |

(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJHIADVIBJMQL-PQWGHOHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64724-75-0 | |

| Record name | Oxonol VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXONOL VI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。